Home > Products > Screening Compounds P49411 > 4-(Difluoromethyl)piperidin-4-ol
4-(Difluoromethyl)piperidin-4-ol - 1423032-03-4

4-(Difluoromethyl)piperidin-4-ol

Catalog Number: EVT-1721149
CAS Number: 1423032-03-4
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol

Compound Description: 4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol is a key intermediate in the synthesis of Fenspiride HCl, a drug with antibronchoconstrictor properties. []

Relevance: This compound shares the core piperidin-4-ol structure with 4-(Difluoromethyl)piperidin-4-ol. The key difference lies in the substituents at the 1 and 4 positions of the piperidine ring. While 4-(Difluoromethyl)piperidin-4-ol has a difluoromethyl group at the 4 position, this compound features an aminomethyl group at the same position and a 2-phenylethyl group at the 1 position. []

1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol

Compound Description: This compound, along with its isomer 1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol, belongs to a class of aminoalkanol derivatives investigated for potential anticonvulsant activity. These compounds exhibit distinct conformations and intermolecular interactions within their crystal structures, influencing their pharmacological properties. []

1-[(2,3-Dimethylphenoxy)ethyl]piperidin-4-ol

Compound Description: Similar to its isomer mentioned above, this compound is an aminoalkanol derivative studied for potential anticonvulsant properties. Crystal structure analysis reveals differences in conformation and intermolecular interactions compared to its isomer, highlighting how subtle structural changes can impact molecular properties. []

Relevance: This compound is structurally analogous to 4-(Difluoromethyl)piperidin-4-ol, sharing the piperidin-4-ol core. The distinction lies in the substituent on the nitrogen atom, which in this case is a (2,3-dimethylphenoxy)ethyl group. This contrasts with the difluoromethyl group at the 4 position in 4-(Difluoromethyl)piperidin-4-ol. []

1-[(2,3-Dimethylphenoxy)ethyl]piperidin-4-ol N-oxide Monohydrate

Compound Description: This compound is the N-oxide derivative of 1-[(2,3-Dimethylphenoxy)ethyl]piperidin-4-ol. The introduction of the N-oxide moiety alters the molecule's geometry and intermolecular interactions, potentially affecting its biological activity. []

Relevance: This compound, while still retaining the piperidin-4-ol core structure found in 4-(Difluoromethyl)piperidin-4-ol, differs by having a (2,3-dimethylphenoxy)ethyl group on the nitrogen, which is further oxidized to an N-oxide. The presence of the N-oxide and its impact on molecular properties distinguishes it from 4-(Difluoromethyl)piperidin-4-ol. []

1-Propyl-4-(3’-amino-1’,2’,4’-triazolo-3’-thiopropinyl)piperidin-4-ol

Compound Description: This compound has been studied for its plant growth stimulating activity, particularly on spring wheat grains. Research suggests it could potentially serve as a plant growth regulator. []

5-(Nitroheteroaryl)-1,3,4-Thiadiazoles Containing Cyclic Amine of Piperidin-4-ol at C-2

Compound Description: This group of compounds represents a novel class of potential antileishmanial agents. These compounds are based on the 5-(5-nitrofuran-2-yl)- and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole core structure with a piperidin-4-ol group substituted at the C-2 position of the thiadiazole ring. Studies have shown moderate in vitro activity against Leishmania major promastigotes and amastigotes. []

Relevance: While not directly containing the piperidin-4-ol as a single structural unit, these compounds incorporate it as a key component. They are mentioned in relation to their linear amino alcohol counterparts, highlighting the structural variations within a series of antileishmanial drug candidates. The presence of the piperidin-4-ol moiety and its potential influence on antileishmanial activity makes them relevant to 4-(Difluoromethyl)piperidin-4-ol, even though their core structures differ. []

Tetrakis(piperidin-4-ol)

Compound Description: This compound represents a novel ligand designed for Suzuki-Miyaura cross-coupling reactions. Synthesized through a domino aza-Cope/aza-Prins cascade, it efficiently catalyzes the formation of biaryls, terphenyls, and heterocyclic biphenyls. Its application extends to the synthesis of natural products like incrustoporin and drug molecules like preclamol. [, ]

Relevance: This compound comprises four piperidin-4-ol units linked together. The repetition of the piperidin-4-ol motif makes it structurally relevant to 4-(Difluoromethyl)piperidin-4-ol, highlighting the versatility of this core structure in various chemical applications. [, ]

4-Substituted Piperidin-4-ol Derivatives

Compound Description: This broad category encompasses a range of piperidin-4-ol derivatives with various substituents at the 4-position, investigated for their melanocortin-4 receptor (MC4R) agonist activity. These compounds hold potential for treating male sexual dysfunction. Computational models, including Decision Tree, Random Forest, Moving Average Analysis, and Multiple Linear Regression, have demonstrated high accuracy in predicting their MC4R agonist activity. []

Relevance: 4-(Difluoromethyl)piperidin-4-ol falls under this broad category due to the presence of the difluoromethyl substituent at the 4-position of the piperidin-4-ol core. This emphasizes the significance of the piperidin-4-ol scaffold in medicinal chemistry and the impact of different substituents on its biological activity. []

1-Methyl-4-(1-Isoquinolinyl)piperidin-4-ol and Related Compounds

Compound Description: This set of compounds, derived from isoquinoline Reissert compounds, has been studied for potential anticonvulsant activity. Some of these compounds displayed activity in the maximal electroshock seizure test, suggesting their potential as antiepileptic agents. []

Relevance: These compounds share the piperidin-4-ol moiety with 4-(Difluoromethyl)piperidin-4-ol. The difference lies in the substituents. In this case, a 1-methyl group and a 1-isoquinolinyl group are present, in contrast to the difluoromethyl group in 4-(Difluoromethyl)piperidin-4-ol. This highlights the exploration of diverse substituents on the piperidin-4-ol scaffold for potential therapeutic applications. []

3,4-Dialkyl-2,6-Diaryl-Piperidin-4-ol Derivatives

Compound Description: This class of compounds, specifically those with variations in the 3,4-dialkyl and 2,6-diaryl substituents, has been synthesized and characterized. The research focused on understanding their conformational preferences and how these influence their overall structure and potentially their biological properties. []

4-(4-Chlorophenyl)piperidin-4-ol

Compound Description: This specific compound's crystal structure has been analyzed, revealing a chair conformation for the piperidine ring with the hydroxyl group and N-bound hydrogen in axial positions. The crystal packing is stabilized by intermolecular hydrogen bonds, forming a layered structure. []

4-{4-[4-Tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT)

Compound Description: TBPT is a serotonin-4 (5-HT4) receptor partial agonist investigated for neurological disorders. Its metabolism in humans involves N-dealkylation and the formation of an unusual cyclized oxazolidine metabolite (M2), which also displays 5-HT4 agonism. []

SR 16435 [1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one]

Compound Description: SR 16435 is a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist, demonstrating analgesic properties in mice with reduced tolerance development compared to morphine. Its unique pharmacological profile makes it a potential candidate for chronic pain management. []

Relevance: This compound is structurally related to 4-(Difluoromethyl)piperidin-4-ol through the presence of the piperidin-4-yl group within its structure. The significant structural differences beyond this shared element suggest different pharmacological targets and therapeutic applications compared to 4-(Difluoromethyl)piperidin-4-ol. []

(2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol

Compound Description: This series of compounds, synthesized through Grignard reactions, represents a class of piperidin-4-ol derivatives investigated for their antibacterial, antifungal, and anthelmintic properties. The stereochemical configurations of these compounds play a crucial role in their biological activities. []

t-2, t-6-Diphenyl-c-3-isopropyl-N-methyl-piperdin-r-4-ol

Compound Description: This compound is one of the epimeric piperidin-4-ols studied for their reactivity toward oxidation by cerium(IV). Its oxidation kinetics, along with those of its deuteriated analogue, provided insights into the reaction mechanism and highlighted the significance of the C-H bond at the carbinol carbon. []

t-2, t-6-Diphenyl-c-3, c-5,N-trimethylpiperidin-r-4-ol

Compound Description: This piperidin-4-ol derivative was investigated for its oxidation kinetics with cerium(IV), revealing an absence of a kinetic isotope effect. This observation suggests a different rate-determining step compared to its isomer, t-2, t-6-diphenyl-c-3-isopropyl-N-methyl-piperdin-r-4-ol. []

c-2,c-6-Diphenyl-t-3,t-5,N-trimethylpiperidin-r-4-ol

Compound Description: This compound, another epimeric piperidin-4-ol, exhibits distinct reactivity toward oxidation by vanadium(V) compared to other isomers. Its oxidation kinetics suggest a different rate-determining step, likely due to conformational differences. []

Relevance: Sharing the piperidin-4-ol framework with 4-(Difluoromethyl)piperidin-4-ol, this compound is distinguished by the presence of phenyl and methyl substituents and its specific stereochemical configuration. These variations underscore how seemingly minor changes in substituents and their spatial arrangement can alter the chemical reactivity of piperidin-4-ol derivatives. []

N-(1-Benzyl-piperidin-4-yl)-4-[123I]iodobenzamide

Compound Description: This compound is a radioligand used to study sigma receptors in vivo. Research using this radioligand explored the effects of trishomocubane analogues on sigma receptor binding in the rat brain, providing insights into the in vivo interactions of these compounds with sigma receptors. []

2-(Piperidin-4-yl) benzofuran-7-ol Carbamate Derivatives

Compound Description: This class of compounds has been investigated for its potential as acetylcholinesterase inhibitors. These compounds exhibit diverse substituents on the carbamate and benzofuran moieties, allowing for the exploration of structure-activity relationships and optimization of their inhibitory potency. []

Relevance: While structurally dissimilar to 4-(Difluoromethyl)piperidin-4-ol in their core structure, these compounds incorporate the piperidin-4-yl group as part of their framework. This shared feature, despite the significant structural differences, draws a connection to 4-(Difluoromethyl)piperidin-4-ol, highlighting the recurring use of piperidine derivatives in medicinal chemistry. []

(+)-R,R-4-(2-Benzhydryloxyethyl)-1-(4-Fluorobenzyl)piperidin-3-ol [(+)-R,R-D-84]

Compound Description: (+)-R,R-D-84 is a selective dopamine transporter (DAT) inhibitor with potential applications in studying dopaminergic neurotransmission. An analytical method using chiral stationary phase high-performance liquid chromatography (CSP-HPLC) was developed to determine its enantiomeric purity, a crucial aspect for pharmacological studies and drug development. []

Relevance: (+)-R,R-D-84, while structurally distinct from 4-(Difluoromethyl)piperidin-4-ol, incorporates the piperidin-3-ol moiety. This shared feature, despite significant differences in the overall structure and stereochemistry, highlights the use of substituted piperidine derivatives in targeting neurotransmitter systems, albeit with distinct pharmacological profiles and applications compared to 4-(Difluoromethyl)piperidin-4-ol. []

(−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol

Compound Description: This compound represents a key chiral intermediate in organic synthesis. Its efficient and scalable synthesis has been a focus, involving stereoselective transformations to achieve the desired (3R,4R) configuration. []

Relevance: This compound, while structurally distinct from 4-(Difluoromethyl)piperidin-4-ol, shares the piperidin-3-ol core. The presence of benzyl and benzylamino substituents differentiates it from 4-(Difluoromethyl)piperidin-4-ol. []

1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol (Z3777013540)

Compound Description: Identified through chemical fingerprint searching, this compound shows potential as a 4R-tau binding ligand. It exhibits binding affinity for 4R-tau in post-mortem brain tissues of Alzheimer's disease (AD), progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD) patients. Its radiolabeled analogue, [18F]Z3777013540, displays promising characteristics as a PET radiotracer for 4R-tauopathies, with good brain penetration and rapid clearance in rats. []

(±)-4-(4-Chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol

Compound Description: This difluorinated analogue of reduced haloperidol is a potent and selective sigma-1 receptor (S1R) ligand. It demonstrates efficacy in reversing learning deficits in mice, potentially through S1R-mediated mechanisms, and exhibits a favorable pharmacological profile with reduced potential for oxidation back to haloperidol, minimizing the risk of adverse effects associated with D2 receptor antagonism. []

1-Isobutyl-2,5-dimethyl-4-phenyl-piperidin-4-ol

Compound Description: This compound was identified as the most abundant component (37.77%) in the ethanol extract of Hippobroma longiflora L. leaves. These leaves are traditionally used to treat various eye diseases, including cataracts. While this compound's specific biological activity remains unelaborated, its presence in a plant extract with potential medicinal properties is notable. []

(3R,4R)-4-(2-(Benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its Stereoisomers

Compound Description: This series of optically active compounds, designed around the (3R,4R)-4-(2-(Benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template, displays varying affinities for dopamine, serotonin, and norepinephrine transporters depending on their stereochemistry. This suggests their potential as therapeutic leads for neurological disorders like drug abuse, depression, and ADHD. []

(−)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

Compound Description: SB-612111 acts as a potent and selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist. In vitro and in vivo studies highlight its ability to block NOP receptor-mediated effects, including N/OFQ-induced pronociception, orexigenesis, and modulation of mood-related behaviors. [, , , ]

6-(4-Methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]-naphthalen-2-ol HCL salt (LY2066948)

Compound Description: LY2066948 is a novel selective estrogen receptor modulator (SERM). Its carbon-14-labeled isotopomer has been synthesized to facilitate pharmacokinetic and metabolic studies, highlighting its potential importance in developing new treatments for estrogen-dependent diseases. []

2-(4-Hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

Compound Description: ERA-923 is a novel selective estrogen receptor modulator (SERM) with potent antiestrogenic properties. It effectively inhibits the growth of both tamoxifen-sensitive and -resistant tumors in preclinical models, making it a potential therapeutic agent for breast cancer, especially in cases where tamoxifen resistance is a concern. Unlike tamoxifen, ERA-923 lacks uterotrophic effects, indicating a potentially improved safety profile. []

1-(4-(4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one

Compound Description: This compound is a synthetic intermediate and its preparation method has been patented. While its specific biological activity is not discussed, the patented synthesis suggests potential applications in medicinal chemistry, likely as a building block for more complex molecules. []

24-(Piperidin-1-yl)-5β-cholan-3α-ol and Analogues

Compound Description: This group of compounds, synthesized from bile acids, includes 24-(piperidin-1-yl)-5β-cholan-3α-ol, 24-(morpholin-4-yl)-5β-cholan-3α-ol, and 24-(4-methylpiperazin-1-yl)-5β-cholan-3α-ol. These compounds were tested for their cancerostatic and antimicrobial activities in vitro, showing some promising results. []

(E,E)-1-(Piperidin-1-yl)dodeca-2,4-dien-1-one

Compound Description: Identified as a potential sex pheromone component for Riptortus pedestris, this compound elicited an electrophysiological response in the insect. This suggests its role in mediating insect communication and behavior, potentially offering insights into pest control strategies. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716)

Compound Description: SR141716, commonly known as rimonabant, acts as a CB1 cannabinoid receptor antagonist/inverse agonist. It was investigated for its effects on G-protein signaling and its interactions with the μ-opioid agonist DAMGO. Studies revealed its CB1 receptor-independent inverse agonism on G-protein activity and its ability to unmask novel, pertussis toxin-insensitive opioid signaling in MOR-CHO cells. []

5-Chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide (ORG27569)

Compound Description: ORG27569 is a unique allosteric modulator of the cannabinoid CB1 receptor. Despite inhibiting G protein coupling, it enhances agonist binding, promotes receptor internalization, and activates ERK signaling in a Gi protein-independent manner. This biased signaling profile highlights its potential as a tool for dissecting CB1 receptor pharmacology. [, , ]

3-((Dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol Analogues

Compound Description: This series of compounds represents a novel class of highly potent and selective μ-opioid receptor (MOR) agonists. Based on the structure of M1, an active metabolite of tramadol, these analogues were designed and synthesized to explore structure-activity relationships for MOR agonism. Compound 23, in particular, exhibited exceptional potency and selectivity for MOR, highlighting its potential as a new lead for analgesic drug development. []

1-(4-Octylphenethyl)piperidin-4-ol (RB-005)

Compound Description: RB-005 is a selective inhibitor of sphingosine kinase 1 (SK1), an enzyme involved in sphingolipid metabolism. Structural modifications of RB-005 have been explored to develop new isoform-selective inhibitors of SK1 and SK2, aiming to understand their distinct roles in various cellular processes. []

Overview

4-(Difluoromethyl)piperidin-4-ol is a fluorinated derivative of piperidine, a cyclic amine that is widely used in medicinal chemistry. The compound features a difluoromethyl group attached to the piperidine ring, which can significantly influence its pharmacological properties. This compound has garnered attention for its potential applications in drug development and synthesis.

Source

The compound can be synthesized through various chemical processes, often involving the manipulation of piperidine derivatives. It is not commonly found in nature but can be produced in laboratory settings for research and development purposes.

Classification

4-(Difluoromethyl)piperidin-4-ol belongs to the class of piperidine derivatives, specifically categorized as a fluorinated amine. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 4-(Difluoromethyl)piperidin-4-ol typically involves several steps, including the introduction of the difluoromethyl group through fluorination reactions. Common methods include:

  1. Fluorination of Piperidine Derivatives: This may involve using reagents such as sulfur tetrafluoride or other fluorinating agents that facilitate the introduction of fluorine atoms into organic molecules.
  2. Reduction Reactions: Following fluorination, reduction techniques may be employed to convert intermediate compounds into the desired alcohol form.

Technical Details

The synthesis can be carried out using various solvents and conditions. For example, reactions may take place under anhydrous conditions to prevent hydrolysis of sensitive intermediates. Catalysts such as palladium on carbon might be used during hydrogenation steps to enhance yields and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of 4-(Difluoromethyl)piperidin-4-ol can be represented as follows:

  • Chemical Formula: C6_{6}H8_{8}F2_{2}N1_{1}O1_{1}
  • Molecular Weight: Approximately 151.13 g/mol
  • Functional Groups: The molecule contains a piperidine ring, a hydroxyl group (-OH), and a difluoromethyl group (-CF2_{2}H).

Data

The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity.

Chemical Reactions Analysis

Reactions

4-(Difluoromethyl)piperidin-4-ol can participate in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions.
  2. Esterification: The alcohol functionality allows for ester formation with carboxylic acids.
  3. Reduction Reactions: The compound can also undergo reduction to form more saturated derivatives.

Technical Details

Reactions are typically performed under controlled conditions, often requiring specific temperatures and catalysts to optimize yield and minimize by-products. For example, the use of polar solvents may enhance solubility and reaction rates.

Mechanism of Action

Process

The mechanism of action for 4-(Difluoromethyl)piperidin-4-ol involves its interaction with biological targets, which may include receptors or enzymes relevant to pharmacological activity. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity.

Data

Studies have shown that modifications to the piperidine ring can significantly alter biological activity, making this compound an interesting candidate for further investigation in medicinal chemistry.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a colorless liquid or solid depending on purity.
  2. Melting Point: Specific melting points need experimental determination but are generally expected to fall within typical ranges for similar compounds.
  3. Solubility: Soluble in polar organic solvents like ethanol and methanol.

Chemical Properties

  1. Stability: Generally stable under normal laboratory conditions but sensitive to moisture due to the presence of the hydroxyl group.
  2. Reactivity: Reacts readily with strong acids or bases, leading to protonation or deprotonation of the hydroxyl group.
Applications

Scientific Uses

4-(Difluoromethyl)piperidin-4-ol is primarily used in:

  1. Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
  2. Chemical Research: Employed in studies investigating the effects of fluorination on biological activity and pharmacokinetics.
  3. Material Science: Potential applications in developing new materials with specific properties due to its unique chemical structure.

Properties

CAS Number

1423032-03-4

Product Name

4-(Difluoromethyl)piperidin-4-ol

IUPAC Name

4-(difluoromethyl)piperidin-4-ol

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

InChI

InChI=1S/C6H11F2NO/c7-5(8)6(10)1-3-9-4-2-6/h5,9-10H,1-4H2

InChI Key

LEMBJWQAJXGEDK-UHFFFAOYSA-N

SMILES

C1CNCCC1(C(F)F)O

Canonical SMILES

C1CNCCC1(C(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.